(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid
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Overview
Description
CD3254 is a selective agonist of the retinoid X receptors (RXRs; EC50 = ~10 nM for human RXRβ) that is without effect on retinoic acid receptors (RARs). It stimulates the recruitment of the nuclear receptor interaction domain of the TRAP220 coactivator to RXRα/RARβ heterodimers in vitro. CD3254 also enhances the recruitment of the PPARγ coactivator 1α, PGC-1α, to RXRα/PPARγ heterodimers.
CD3254 is a potent and selective RXRα agonist. CD3254 exhibits no activity at RARα, RARβ or RARγ receptors.
Scientific Research Applications
Antioxidant Properties : A related phenylpropanoid compound was found to have significant antioxidant activity in various assays, highlighting potential applications in oxidative stress-related conditions (Choudhary et al., 2008).
Antibacterial Activity : An analogous naphthalene pentenoic acid exhibited marked antibacterial activity against common bacterial strains, suggesting its potential in treating infections (Igwe & Echeme, 2013).
Cancer Therapeutics : Bexarotene, a derivative of this compound, has been synthesized for potential use in PET imaging of retinoid X receptors, indicating its significance in cancer research and diagnostics (Wang et al., 2014).
Retinoid X Receptor Agonism : Sulfonic acid analogs of bexarotene were synthesized and evaluated for selective retinoid X receptor agonism, showing potential in the treatment of cutaneous T-cell lymphoma and possibly other conditions (Heck et al., 2016).
RXR-Selective Compounds : The synthesis of compounds based on modifications to the tetrahydronaphthalene moiety resulted in potent and selective activation of the RXR class, which can be useful in understanding the biological roles of individual retinoid receptors (Boehm et al., 1994).
Apoptotic Effects on Leukemia Cells : Certain retinoid derivatives of this compound induced apoptosis in K562 human chronic myelogenous leukemia cell lines, highlighting their potential in leukemia treatment (Koç et al., 2017).
properties
IUPAC Name |
(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-15-12-19-20(24(4,5)11-10-23(19,2)3)14-17(15)18-13-16(6-8-21(18)25)7-9-22(26)27/h6-9,12-14,25H,10-11H2,1-5H3,(H,26,27)/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLLZSVPAUUSSB-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C3=C(C=CC(=C3)/C=C/C(=O)O)O)C(CCC2(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid |
Citations
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